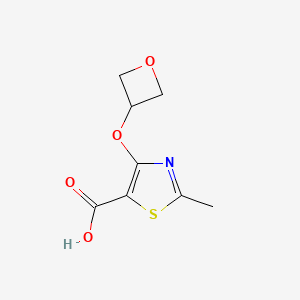

2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid

Description

2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid is a thiazole derivative characterized by a methyl group at position 2, an oxetan-3-yloxy substituent at position 4, and a carboxylic acid group at position 5 of the thiazole ring. Thiazole derivatives are renowned for their versatility in pharmaceutical and agrochemical applications due to their bioisosteric properties and metabolic stability .

Properties

IUPAC Name |

2-methyl-4-(oxetan-3-yloxy)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-4-9-7(6(14-4)8(10)11)13-5-2-12-3-5/h5H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKENIOJCIDBVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)O)OC2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the oxetane and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylthiazole with oxetan-3-ol in the presence of a suitable catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the oxetane ring provides additional steric and electronic effects. These interactions can modulate the activity of biological targets, leading to various therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The oxetan-3-yloxy group introduces distinct polarity and steric effects compared to other substituents. Key analogs and their properties are summarized below:

*Theoretical data for this compound inferred from structural analogs.

Key Observations :

- The trifluoromethyl group (CF₃) increases lipophilicity, favoring membrane permeability but reducing water solubility .

- Bulky substituents like 3,4,5-trimethoxybenzamido may hinder rotational freedom, affecting binding to biological targets .

2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid

- Route : Ethyl trifluoroacetoacetate → bromination → cyclization with thioacetamide → hydrolysis .

- Yield : High selectivity (>90%) under mild conditions .

4-Methyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylic Acid

- Route : Condensation of thiourea with ethyl-2-chloroacetoacetate → hydrolysis → coupling with benzotriazole-activated trimethoxybenzoic acid .

- Yield : 90% for coupling step .

Comparison :

- The trifluoromethyl derivative benefits from straightforward bromination and cyclization, whereas the oxetan-3-yloxy analog would likely require specialized coupling agents (e.g., Mitsunobu reaction) for ether bond formation.

Antibacterial and Antifungal Activity

- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid : Key intermediate in synthesizing thifluzamide, a fungicide targeting rice sheath blight .

- 4-Methyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylic acid : Inspired by cephalosporin antibiotics; exhibits moderate antibacterial activity .

- Thiazole derivatives with pyridinyl/phenyl groups : Explored as kinase inhibitors and anti-tuberculosis agents .

Theoretical Implications for Oxetan-3-yloxy Derivative :

Biological Activity

2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring, an oxetane moiety, and a carboxylic acid functional group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

Synthesis

The synthesis of this compound typically involves the formation of the oxetane ring followed by its attachment to the thiazole structure. The synthetic route may include intramolecular cyclization techniques that facilitate the formation of the oxetane ring through C−O or C−C bond formation.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The oxetane ring can act as a hydrogen bond acceptor, while the thiazole moiety can engage with various enzymes and receptors, influencing biological pathways. The compound's unique structure allows it to exhibit diverse pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with thiazole structures often exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown potent antibacterial and antifungal activities against various pathogens. The activity of this compound against Gram-positive and Gram-negative bacteria is under investigation, with preliminary studies suggesting promising results.

Anticancer Activity

Thiazole derivatives are known for their anticancer properties. Studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 and U-937. The mechanism involves the activation of apoptotic pathways through increased expression of pro-apoptotic proteins like p53 and caspases .

Case Studies

- Anticancer Efficacy : A study on related thiazole derivatives showed IC50 values in the micromolar range against several cancer cell lines, indicating strong cytotoxic effects. For example, compounds exhibited higher biological potency than doxorubicin in certain assays .

- Antimicrobial Potency : In another study, thiazole derivatives demonstrated antibacterial activity exceeding that of traditional antibiotics like ampicillin, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against sensitive strains .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.